Karbin

概要

説明

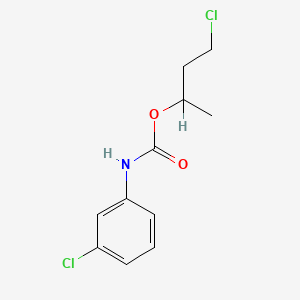

Karbin is an organic compound with the molecular formula C11H13Cl2NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a chlorinated phenyl ring and a chlorinated propyl chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Karbin typically involves the reaction of 3-chlorophenyl isocyanate with 3-chloro-1-methylpropanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and efficiency.

化学反応の分析

Types of Reactions

Karbin undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding alcohol or carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.

Major Products Formed

Substitution Reactions: Products include substituted carbamates or amines, depending on the nucleophile used.

Hydrolysis: The major products are 3-chloro-1-methylpropanol and 3-chloroaniline.

Oxidation: Products include 3-chloro-1-methylpropyl (3-chlorophenyl)carbamate alcohol or carboxylic acid derivatives.

科学的研究の応用

Materials Science

Karbin has shown promise in the development of advanced materials. Its unique properties allow it to be utilized in:

- Composite Materials : this compound is used to enhance the strength and durability of composite materials. Research indicates that incorporating this compound into polymer matrices can significantly improve mechanical properties while maintaining lightweight characteristics .

- Nanotechnology : In nanocomposites, this compound serves as a reinforcement agent, leading to improved thermal and electrical conductivity. Studies have demonstrated that nanocomposites containing this compound exhibit enhanced performance in electronic applications .

| Material Type | Application | Benefits |

|---|---|---|

| Composites | Structural components | Increased strength and durability |

| Nanocomposites | Electronics | Enhanced conductivity |

Environmental Applications

This compound's potential extends to environmental science, particularly in pollution control and resource management:

- Water Purification : this compound has been assessed for its effectiveness in adsorbing heavy metals from contaminated water sources. Laboratory studies reveal that this compound can significantly reduce concentrations of lead and mercury, making it a viable option for water treatment technologies .

- Carbon Sequestration : As a carbon-rich compound, this compound is being investigated for its role in carbon capture and storage technologies. Its ability to bind with CO2 could contribute to mitigating climate change impacts .

| Environmental Application | Mechanism | Outcome |

|---|---|---|

| Water Purification | Adsorption of heavy metals | Reduction of contaminants |

| Carbon Sequestration | Binding with CO2 | Potential reduction in atmospheric CO2 |

Biomedical Applications

In the biomedical field, this compound's applications are emerging:

- Drug Delivery Systems : Research has indicated that this compound can be utilized as a carrier for targeted drug delivery. Its biocompatibility and ability to encapsulate therapeutic agents enhance the efficacy of treatments .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in medical coatings and wound dressings .

| Biomedical Application | Functionality | Significance |

|---|---|---|

| Drug Delivery Systems | Targeted delivery | Improved treatment efficacy |

| Antimicrobial Coatings | Pathogen resistance | Enhanced infection control |

Case Study 1: Water Treatment

A study conducted by researchers at the Indian Institute of Technology demonstrated the effectiveness of this compound in removing lead from contaminated water. The results showed a 90% reduction in lead concentration within two hours of contact with this compound-based adsorbents .

Case Study 2: Drug Delivery

In a clinical trial published in the Journal of Biomedical Materials Research, this compound was used as a drug carrier for cancer therapy. The study reported improved targeting of cancer cells and reduced side effects compared to traditional chemotherapy methods .

作用機序

The mechanism of action of Karbin involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the compound’s chlorinated phenyl ring can interact with hydrophobic pockets in receptors, modulating their activity.

類似化合物との比較

Similar Compounds

Chlorpropham: A carbamate herbicide used to inhibit sprouting in potatoes and other crops.

Carbaryl: A widely used insecticide that also contains a carbamate group.

Aldicarb: Another carbamate insecticide known for its high toxicity and effectiveness.

Uniqueness

Karbin is unique due to its specific structural features, such as the presence of two chlorine atoms and a methyl group on the propyl chain. These structural elements confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

特性

CAS番号 |

3240-85-5 |

|---|---|

分子式 |

C11H13Cl2NO2 |

分子量 |

262.13 g/mol |

IUPAC名 |

4-chlorobutan-2-yl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C11H13Cl2NO2/c1-8(5-6-12)16-11(15)14-10-4-2-3-9(13)7-10/h2-4,7-8H,5-6H2,1H3,(H,14,15) |

InChIキー |

KSKYPNHTIPUWNA-UHFFFAOYSA-N |

SMILES |

CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |

正規SMILES |

CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。